molecular formula C27H44N2O4 B14808115 N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid

N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid

Cat. No.: B14808115
M. Wt: 460.6 g/mol
InChI Key: HCOBXGOAUPHPDQ-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine (dicyclohexylamine, DCHA) is a secondary amine commonly used as a counterion in salts to enhance the crystallinity and solubility of organic acids in non-polar solvents. When paired with 4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid, a benzyloxycarbonyl (Z)-protected amino acid derivative, the resulting compound serves as a critical intermediate in peptide synthesis. The Z-group protects the amine functionality during solid-phase peptide synthesis, while the DCHA counterion facilitates purification and handling .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOBXGOAUPHPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid involves multiple steps. The initial step typically includes the preparation of cyclohexylamine derivatives, followed by the introduction of the phenylmethoxycarbonylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes. In medicine, it has potential therapeutic applications, including drug development. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new therapeutic agents and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The target compound shares structural and functional similarities with other DCHA salts of Z-protected amino acids, differing primarily in the amino acid backbone and side-chain modifications:

Compound Name Key Structural Features Differences
Target Compound Z-protected pentanoic acid with 4,4-dimethyl substitution Branched aliphatic side chain
Z-Arg(Mbs)-OH DCHA Z-protected arginine with 4-methoxybenzenesulfonyl (Mbs) group on the guanidine side chain Bulky sulfonamide side chain
Z-D-TYR(TBU)-OH DCHA Z-protected tyrosine with tert-butyl (t-Bu) ether on the phenolic –OH Aromatic side chain with tert-butyl protection
Z-GLU(OTBU)-OH DCHA Z-protected glutamic acid with tert-butyl ester on the γ-carboxyl Dicarboxylic acid with one esterified carboxyl
4,4'-Methylenebis(cyclohexylamine) Diamine with methylene-bridged cyclohexyl rings Lacks Z-protection and carboxylic acid

Physicochemical Properties

Molecular Weight and Solubility
  • Target Compound: Molecular weight ~446.6 g/mol (based on analogous Z-Leu-OH DCHA ).
  • Z-Arg(Mbs)-OH DCHA : Higher molecular weight (~600–650 g/mol) due to the Mbs group; solubility influenced by polar sulfonamide .
  • 4,4'-Methylenebis(cyclohexylamine) : Lower molecular weight (210.36 g/mol) but higher basicity (two primary amines) .
Stability
  • Z-protected compounds are stable under acidic conditions but cleaved by hydrogenolysis or strong acids (e.g., HBr/AcOH) .
  • DCHA salts resist racemization during peptide coupling, critical for chiral integrity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Application
N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(Z-amino)pentanoic acid C₁₄H₁₉NO₄·C₁₂H₂₃N 446.6 53363-87-4* Peptide intermediate
Z-Arg(Mbs)-OH DCHA C₂₅H₃₂N₄O₇S·C₁₂H₂₃N ~650 - Drug delivery peptides
Z-GLU(OTBU)-OH DCHA C₁₉H₂₅NO₆·C₁₂H₂₃N ~500 NSC 156956 Anticoagulant synthesis
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 1761-71-3 Epoxy hardener

*CAS number from analogous Z-Leu-OH DCHA .

Research Findings and Trends

  • Synthetic Utility : DCHA salts dominate in peptide synthesis due to superior crystallinity vs. sodium or potassium salts .
  • Side-Chain Engineering : Modifications like tert-butyl (t-Bu) or Mbs groups enhance stability against enzymatic degradation in drug candidates .
  • Toxicity Mitigation: Newer analogues replace DCHA with less lipophilic counterions (e.g., trisaminomethane) to reduce bioaccumulation risks .

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